2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid
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Overview
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, and at different temperatures depending on the desired reaction rate and yield .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound. Removal of the Boc group results in a free amine .
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.
(S)-2-{[(Tert-butoxy)carbonyl]amino}-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid: Another Boc-protected compound used in peptide synthesis.
Uniqueness
2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability characteristics. This makes it particularly useful in certain synthetic applications where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-9-6-8(7-11(16)17)4-5-10(9)15/h4-6,15H,7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
QNMAUJZUQNNOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
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